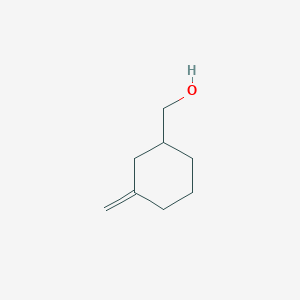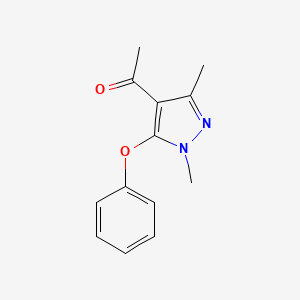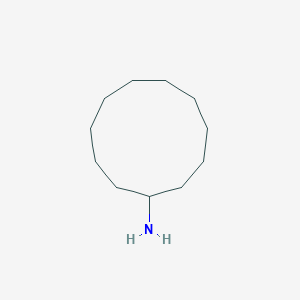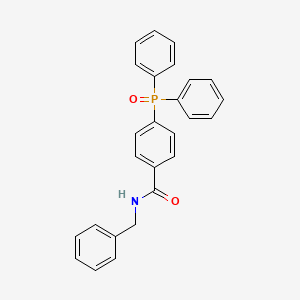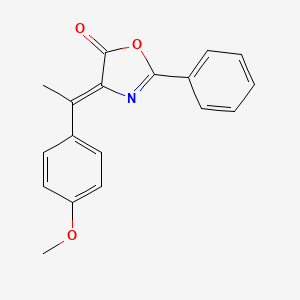
N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is an organic compound with a complex structure that includes an oxazole ring, an ethoxyphenyl group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction conditions often include the use of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
-
Introduction of the Ethoxyphenyl Group: : The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of an ethoxy-substituted benzene derivative and a suitable leaving group.
-
Carboxamide Formation: : The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the oxazole derivative with an amine under mild conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo oxidation reactions, particularly at the methyl group on the oxazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions. Reagents like bromine (Br₂) or nitric acid (HNO₃) can introduce substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether.
Substitution: Br₂ in carbon tetrachloride (CCl₄), HNO₃ in sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets, aiming to discover new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of drugs for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Wirkmechanismus
The mechanism of action of N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-Ethoxyphenyl)-4-methyl-1,2-oxazole-5-carboxamide: Positional isomer with the carboxamide group at a different position on the oxazole ring.
N-(2-Ethoxyphenyl)-5-ethyl-1,2-oxazole-4-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the oxazole ring.
Uniqueness
N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and their positions on the molecule. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
| 61643-32-1 | |
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-12-7-5-4-6-11(12)15-13(16)10-8-14-18-9(10)2/h4-8H,3H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
UIAWNCLALKZFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(ON=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


